PEG4 Linker Length Yields Distinct ADC Cytotoxic Potency Compared to PEG3 and PEG8
In a head-to-head study of homogeneous trastuzumab-based ADCs, a linear PEG4 spacer architecture achieved an IC50 of 0.35 nM, which was nearly twice as potent as a PEG3-based branched ADC (IC50 0.68 nM). Conversely, extending to a PEG8 spacer dramatically increased potency to 0.074 nM, highlighting that the PEG4 length occupies a defined activity window distinct from both shorter and longer analogs [1].
| Evidence Dimension | In vitro cytotoxicity against HER2+ BT-474 cells |
|---|---|
| Target Compound Data | ADC I (linear PEG4): IC50 0.35 ± 0.03 nM |
| Comparator Or Baseline | ADC II (PEG3-based): IC50 0.68 ± 0.09 nM; ADC III (PEG8-based): IC50 0.074 ± 0.013 nM |
| Quantified Difference | 1.9-fold more potent than PEG3; 4.7-fold less potent than PEG8 |
| Conditions | BT-474 breast cancer cell lines, DAR 6 conjugates |
Why This Matters
Linker length critically influences the steric accessibility for lysosomal cathepsin cleavage, directly dictating ADC potency; selecting the precise PEG4 length is essential for achieving the intended therapeutic window.
- [1] Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? Int J Mol Sci. 2024;25(24):13356. View Source
